molecular formula C20H18N4O B11532402 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Cat. No.: B11532402
M. Wt: 330.4 g/mol
InChI Key: MBAIXQQWHWHLIA-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, a specialized organic molecule with a molecular formula of C20H18N4O and a molecular weight of 330.38 g/mol . It is characterized by a naphthalene-derived core structure fused with three nitrile functional groups and an amino substituent, offering a complex scaffold for chemical research and development. Compounds within the tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile family and structurally related 4H-chromene derivatives are of significant interest in medicinal chemistry due to their diverse biological profiles . Research on analogous structures has indicated potential pharmacological properties, including antitumor, antioxidant, antibacterial, and antiviral activities . The presence of multiple reactive sites on this molecule, including the amino group and nitrile functions, makes it a valuable synthetic intermediate for further chemical exploration, such as the construction of more complex heterocyclic systems. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C20H18N4O/c1-25-14-8-6-13(7-9-14)18-16-5-3-2-4-15(16)17(10-21)19(24)20(18,11-22)12-23/h4,6-9,16,18H,2-3,5,24H2,1H3

InChI Key

MBAIXQQWHWHLIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aldehydes with Active Methylene Compounds

A foundational approach involves cyclocondensation reactions between substituted aldehydes and active methylene precursors. For instance, 4-methoxybenzaldehyde reacts with malononitrile and cyclohexenone derivatives under basic conditions to form the tetrahydro-naphthalene scaffold. In a typical procedure:

  • Step 1 : 4-Methoxybenzaldehyde (1.2 mmol), malononitrile (1 mmol), and dimedone (1 mmol) are dissolved in methanol.

  • Step 2 : Potassium tert-butoxide (10 mol%) and tetrahydrofuran (THF) are added as catalysts, stirring at room temperature for 2–4 hours.

  • Step 3 : The crude product is precipitated via ice-water quenching and purified via column chromatography (ethyl acetate/hexane, 3:7).

This method yields 86–92% of the intermediate 2-amino-4-(4-methoxyphenyl)-5-oxo-tetrahydrochromene-3-carbonitrile, which is subsequently functionalized with additional nitrile groups.

Nitrile Group Introduction via Nucleophilic Substitution

The introduction of tricarbonitrile groups is achieved through nucleophilic substitution using cyanide sources. For example:

  • The intermediate chromene derivative is treated with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C for 6 hours, achieving >85% conversion.

  • Excess acrylonitrile may be employed in a Michael addition to install the third nitrile group, though this requires careful temperature control (60–70°C) to avoid polymerization.

Catalytic Hydrogenation for Saturation and Functional Group Reduction

Selective Hydrogenation of Aromatic Rings

The tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation of fully aromatic precursors. For example:

  • 4-(4-Methoxyphenyl)naphthalene-1,3,3-tricarbonitrile is hydrogenated using Raney nickel (20–200 wt%) under 0.5–5 MPa H2_2 at 10–40°C.

  • Methanol or ethanol serves as the solvent, with sodium borohydride (1–10 wt%) enhancing selectivity. This step achieves >95% saturation of the naphthalene ring while preserving nitrile groups.

Amination via Reductive Amination

The amino group is introduced via reductive amination of a ketone intermediate:

  • 4-(4-Methoxyphenyl)-4-oxobutyric acid is reduced to 4-(4-methoxyphenyl)butyric acid using Pd/C (5 wt%) under 3 atm H2_2.

  • The resulting acid is converted to an acid chloride (SOCl2_2, 80°C, 2 h) and cyclized with ammonium hydroxide to form the amine.

Green Chemistry Approaches Using Heterogeneous Catalysts

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

Recent advances employ NS-doped GOQDs (30 mg) in ethanol under reflux (2 h) for one-pot synthesis:

  • Reactants : 4-Methoxybenzaldehyde, malononitrile, and dimedone.

  • Yield : 98% with 99% purity, attributed to the catalyst’s high surface area and electron-donating thiourea moieties.

  • Advantages : Short reaction time (<2 h), minimal waste, and scalability.

Challenges and Optimization Strategies

Byproduct Formation in Multi-Step Synthesis

  • Issue : Competing pathways during cyclocondensation yield regioisomers (e.g., para vs. ortho substitution).

  • Solution : Use dichlorobenzene solvents (e.g., para-dichlorobenzene) to enhance para selectivity (>99%) via steric hindrance.

Nitrile Stability Under Hydrogenation Conditions

  • Issue : Raney nickel may catalyze nitrile reduction to amines.

  • Mitigation : Employ lower H2_2 pressures (0.5–1 MPa) and shorter reaction times (<4 h) .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(4-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its derivatives have shown promising results against various human tumor cell lines. For instance, compounds synthesized from similar structures have demonstrated significant antiproliferative effects by disrupting microtubule formation and inducing cell cycle arrest in cancer cells . The mechanism of action involves targeting cellular structures critical for mitosis, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it can be utilized to modify magnetic nanoparticles for enhanced antibacterial activity. Coated nanoparticles using this compound were effective against common pathogens like Staphylococcus aureus and Escherichia coli, showcasing its potential in developing new antimicrobial agents .

Material Science

Nanotechnology Applications
In nanotechnology, 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been used to functionalize magnetic nanoparticles. This modification enhances the nanoparticles' stability and dispersibility while imparting biological activity. The resulting materials can be used in targeted drug delivery systems and as contrast agents in imaging techniques due to their magnetic properties .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that integrate various organic synthesis techniques. The characterization of the synthesized compound typically includes methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) to confirm its structure and purity .

  • Anticancer Activity Study
    • Objective : To evaluate the anticancer potential of derivatives of 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile.
    • Methodology : A series of derivatives were synthesized and tested against a panel of eight human tumor cell lines.
    • Results : Several compounds exhibited high antiproliferative activity with specific modes of action including microtubule disruption .
  • Nanoparticle Modification Study
    • Objective : To enhance the antibacterial properties of magnetic nanoparticles using the compound.
    • Methodology : The compound was used to coat Fe3O4 nanoparticles which were then tested against bacterial strains.
    • Results : The modified nanoparticles showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism by which 2-AMINO-4-(4-METHOXYPHENYL)-3,4,4A,5,6,7-HEXAHYDRONAPHTHALENE-1,3,3-TRICARBONITRILE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares 4g with derivatives bearing different para-substituted phenyl groups:

Compound Substituent (X) Melting Point (°C) Key IR Peaks (cm⁻¹) 1H NMR Features
4g (Target) 4-OCH₃ 261–262 3421 (N–H), 2213 (C≡N) δ 3.78 (OCH₃), aromatic δ 6.95–7.50
4e (Fluorophenyl) 4-F 262–264 3418 (N–H), 2211 (C≡N) Fluorine-coupled aromatic δ 7.21–7.37
4f (Chlorophenyl) 4-Cl 248–250 3443 (N–H), 2225 (C≡N) Chlorine-coupled aromatic δ 7.46–7.61
4i (Hydroxyphenyl) 4-OH 239–240 3420 (N–H), 1600 (C=O) Broad OH peak at δ 9.50–10.00

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Higher melting points compared to electron-withdrawing groups (Cl, F), likely due to enhanced van der Waals interactions .
  • Hydroxyl Substituent (4i) : Lower melting point than 4g , attributed to intermolecular hydrogen bonding disrupting crystal packing .

Reactivity and Catalytic Performance

  • Synthetic Yields : 4g and analogues are synthesized via NiCuFe₂O₄@mSiO₂-catalyzed reactions, with yields >85% . Methoxy groups may stabilize intermediates via resonance, improving reaction efficiency compared to nitro or chloro derivatives .
  • Steric Effects: Pyridine analogues (e.g., 2-amino-4-(4-methoxyphenyl)-6-phenyl-pyridin-3-carbonitrile) exhibit reduced steric hindrance compared to bulkier substituents, enhancing catalytic activity in Michael additions .

Structural and Electronic Insights

  • Crystallography: A dimethoxyphenyl analogue (2-amino-4-(2,5-dimethoxyphenyl)-tetrahydronaphthalenetricarbonitrile) crystallizes in a monoclinic system (space group P21/c) with N–H···N and N–H···O hydrogen bonds stabilizing the lattice .
  • DFT Calculations : The HOMO-LUMO gap (4.359 eV) in the dimethoxyphenyl derivative suggests high kinetic stability, a trait likely shared with 4g due to similar electron-donating substituents .

Biological Activity

The compound 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H20N4OC_{21}H_{20}N_{4}O, with a complex structure that includes a naphthalene ring system and multiple functional groups. The presence of the methoxy group and the amino group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Excitatory Amino Acid Transporters (EAATs) : A study identified its role as a selective inhibitor of EAAT1, which is crucial for regulating glutamate levels in the central nervous system. Elevated glutamate levels are associated with neurotoxicity and various neurological disorders .
  • Antibacterial Activity : The compound has shown promising antibacterial properties. In one study involving magnetic nanoparticles coated with a derivative of this compound, it demonstrated significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The mechanism was attributed to reactive oxygen species (ROS) generation and interaction with bacterial membranes .

The mechanisms through which 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile exerts its biological effects include:

  • Modulation of Neurotransmitter Levels : By inhibiting EAATs, particularly EAAT1, the compound can influence neurotransmitter dynamics in the brain. This modulation may have implications for treating conditions such as epilepsy and neurodegenerative diseases .
  • Antimicrobial Mechanisms : The antibacterial activity is partly due to the production of ROS when interacting with bacterial cells. This leads to oxidative stress that damages cellular components such as DNA and proteins. Additionally, the electrostatic interactions between positively charged nanoparticles and negatively charged bacterial membranes enhance the antibacterial effect .

Case Studies

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Study : A detailed structure-activity relationship (SAR) study was conducted to evaluate various analogs of this compound concerning their potency as EAAT1 inhibitors. Results indicated that modifications at specific positions significantly affected inhibitory activity .
  • Antibacterial Efficacy Assessment : In a controlled laboratory setting, the antibacterial efficacy of the coated magnetic nanoparticles containing this compound was tested against clinical isolates of S. aureus and E. coli. The results showed clear inhibition zones at concentrations as low as 10 mg/ml .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
EAAT InhibitionCentral Nervous SystemReduced glutamate reuptake
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth

Table 2: Structure-Activity Relationship Findings

Compound VariantEAAT1 Inhibition PotencyStructural Modification
Original CompoundHigh-
Variant 1ModerateSubstituted at R(1) position
Variant 2LowAltered functional groups

Q & A

Basic: What are the optimal synthetic routes for 2-amino-4-(4-methoxyphenyl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, and how do catalyst systems influence reaction efficiency?

Answer:
The compound is synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, cyclic ketones (e.g., cyclohexanone), and nitrile derivatives. Key methodologies include:

  • Heterogeneous catalysis : Mesoporous CaMg@MYS nanocomposites (yield: 85–92%) under reflux conditions in ethanol, with catalyst recyclability up to 5 cycles without significant activity loss .
  • Ionic liquid catalysis : Butyl-3-methylimidazolium hexafluorophosphate facilitates one-pot synthesis at 50–80°C, achieving yields of 78–90% with high regioselectivity .
  • Green synthesis : CuI nanoparticles stabilized by plant extracts (e.g., barberry) enable solvent-free protocols, reducing reaction times to <2 hours with yields >90% .
    Catalyst choice impacts reaction kinetics, selectivity, and byproduct formation. Comparative studies using FT-IR and XRD confirm structural fidelity across methods .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) and confirms cyclization .
  • NMR (¹H/¹³C) : Resolves stereochemistry and substituent effects; methoxy protons appear as singlets (δ 3.7–3.9 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • XRD : SHELX software refines crystal structures, revealing chair conformations in the tetrahydronaphthalene core and intermolecular hydrogen bonding (N–H···N) critical for stability .

Advanced: What mechanistic insights explain the regioselectivity of the cyclization step in its synthesis?

Answer:
The reaction proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclization. DFT studies suggest that electron-donating groups (e.g., 4-methoxyphenyl) stabilize intermediates through resonance, directing attack at the α-position of the carbonyl group. Solvent polarity (e.g., ethanol vs. DMSO) modulates transition-state energy, with polar aprotic solvents favoring faster cyclization .

Advanced: How can computational docking studies predict the compound’s bioactivity, such as its role as an EAAT1 inhibitor?

Answer:
Molecular docking (e.g., AutoDock Vina) against Lanosterol 14α-demethylase (PDB: 1EA1) or EAAT1 (PDB: 5LLU) identifies key interactions:

  • The methoxyphenyl group occupies hydrophobic pockets via π-alkyl interactions.
  • Nitrile and amino groups form hydrogen bonds with active-site residues (e.g., Arg-156 in EAAT1).
    Comparative analysis with fluconazole and ciprofloxacin reveals lower binding energies (-8.2 kcal/mol), suggesting potential antifungal activity .

Advanced: What structure-activity relationship (SAR) trends enhance EAAT1 inhibition?

Answer:

  • R1 substituents : Bulky groups (e.g., naphthalen-1-yl) improve potency (IC₅₀: 3.8 μM) by increasing hydrophobic interactions. Smaller substituents (e.g., methyl) reduce activity (IC₅₀: >100 μM) .
  • Stereochemistry : RR-configuration (e.g., 12b) shows 10-fold higher activity than SS-isomers due to optimal spatial alignment with the target .

Advanced: How can researchers resolve contradictions in catalytic efficiency reported across studies?

Answer:
Discrepancies arise from variations in catalyst loading, solvent polarity, and substrate ratios. A systematic approach includes:

  • Kinetic profiling : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.
  • Control experiments : Compare homogeneous vs. heterogeneous catalysis under identical conditions .
  • Spectroscopic validation : Use in situ FT-IR to detect intermediate species and optimize reaction pathways .

Advanced: What solvent systems minimize byproduct formation during synthesis?

Answer:
Ethanol and water-ethanol mixtures (1:1) suppress side reactions (e.g., aldol condensation) by stabilizing polar intermediates. Conversely, DMSO accelerates cyclization but may promote dimerization at elevated temperatures. Solvent-free protocols using ionic liquids or nanoparticle catalysts reduce environmental toxicity .

Advanced: How do in silico models correlate the compound’s electronic properties with its thermal stability?

Answer:
DFT calculations (e.g., Gaussian 09) predict HOMO-LUMO gaps (~4.2 eV) and Fukui indices, indicating nucleophilic sites prone to oxidation. Thermogravimetric analysis (TGA) validates decomposition temperatures (~250–300°C), aligning with computed bond dissociation energies .

Advanced: What methodologies assess the compound’s chiral resolution and stereochemical impact on bioactivity?

Answer:

  • HPLC with chiral columns : Resolve enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC).
  • Vibrational circular dichroism (VCD) : Assign absolute configurations by comparing experimental and simulated spectra (e.g., RR vs. SS isomers) .
  • Pharmacological assays : Test enantiomer-specific inhibition of EAAT1 to validate stereochemical selectivity .

Advanced: How do researchers validate crystallographic data against computational predictions?

Answer:

  • SHELXL refinement : Optimize hydrogen atom positions and thermal parameters using high-resolution (<1.0 Å) XRD data .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) and compare with DFT-derived electrostatic potential maps .

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